Methyl 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Methyl 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a methoxy group, a methylphenyl group, and a carboxylate ester. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves the condensation of appropriate hydrazine derivatives with β-keto esters. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized to form the pyridazine ring, followed by esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols.
Substitution: The methoxy and methylphenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridazines, alcohols, and acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methoxy-1-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Methyl 4-methoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Methyl 4-methoxy-1-(4-bromophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Uniqueness
Methyl 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methylphenyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-9-4-6-10(7-5-9)16-12(17)8-11(19-2)13(15-16)14(18)20-3/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPFQCIQKLUOQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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